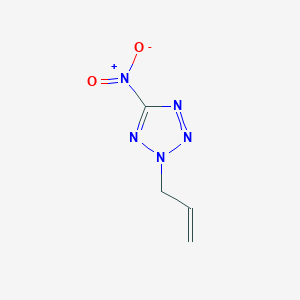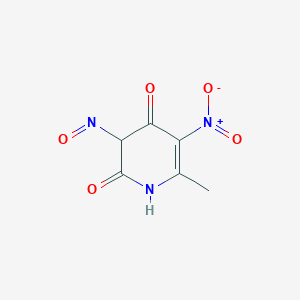
6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of nitrosopyridines. These compounds are characterized by the presence of nitroso and nitro functional groups attached to a pyridine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione typically involves the nitration of a pyridine derivative followed by nitrosation. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and controlled temperatures to ensure the selective introduction of nitro and nitroso groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and nitrosation processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro and nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-Methyl-3,5-dinitropyridine-2,4(1H,3H)-dione, while reduction may produce 6-Methyl-5-amino-3-nitrosopyridine-2,4(1H,3H)-dione.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive intermediates that may affect cellular processes. The specific pathways and targets depend on the context of its application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-nitropyridine-2,4(1H,3H)-dione: Lacks the nitroso group.
5-Nitro-3-nitrosopyridine-2,4(1H,3H)-dione: Lacks the methyl group.
6-Methyl-3-nitrosopyridine-2,4(1H,3H)-dione: Lacks the nitro group.
Uniqueness
6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88499-62-1 |
|---|---|
Molecular Formula |
C6H5N3O5 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
6-methyl-5-nitro-3-nitroso-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H5N3O5/c1-2-4(9(13)14)5(10)3(8-12)6(11)7-2/h3H,1H3,(H,7,11) |
InChI Key |
FDJRKXGRMHYPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C(=O)N1)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



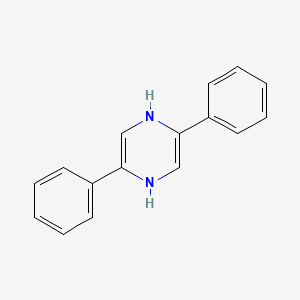

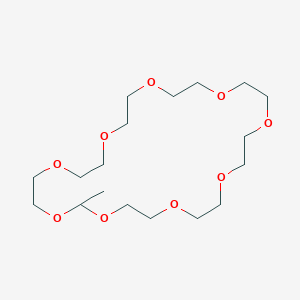
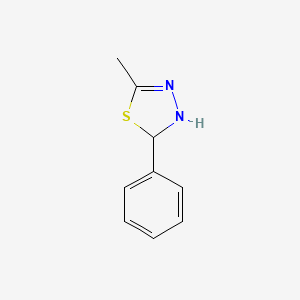
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
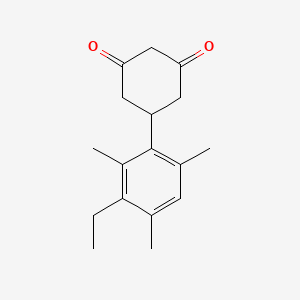
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)

silyl}hexan-1-ol](/img/structure/B14389020.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
